molecular formula C33H24BrN5O7 B12843096 [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12843096
M. Wt: 682.5 g/mol
InChI Key: ZAWGKZQDLITTKU-NYBSAPDNSA-N
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Description

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a pyrrolopyrimidine core, which is often associated with biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the amino, bromo, and cyano groups through various substitution reactions. The final steps involve the esterification of the oxolane ring with benzoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of multiple functional groups allows it to engage in various interactions, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-5-(4-amino-6-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
  • [(2R,3R,4R,5R)-5-(4-amino-6-fluoro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Uniqueness

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate stands out due to the presence of the bromo group, which can participate in unique substitution reactions not possible with other halogens. This feature enhances its reactivity and potential for creating diverse derivatives.

Properties

Molecular Formula

C33H24BrN5O7

Molecular Weight

682.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H24BrN5O7/c34-27-22(16-35)24-28(36)37-18-38-29(24)39(27)30-26(46-33(42)21-14-8-3-9-15-21)25(45-32(41)20-12-6-2-7-13-20)23(44-30)17-43-31(40)19-10-4-1-5-11-19/h1-15,18,23,25-26,30H,17H2,(H2,36,37,38)/t23-,25-,26-,30-/m1/s1

InChI Key

ZAWGKZQDLITTKU-NYBSAPDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=C(C4=C(N=CN=C43)N)C#N)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=C(C4=C(N=CN=C43)N)C#N)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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